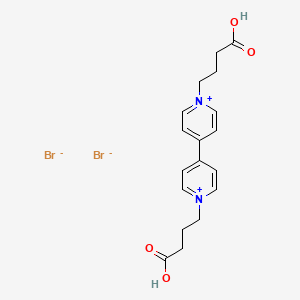![molecular formula C10H14O3 B12583335 Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate CAS No. 601465-71-8](/img/structure/B12583335.png)
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate typically involves the reaction of 4-hydroxybut-2-ynoic acid with 2-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Applications De Recherche Scientifique
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alkyne moiety, which can then interact with biological molecules such as proteins and nucleic acids. The alkyne group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon with similar structural features but lacking the ester and alkyne groups.
2-Methylbut-2-en-1-yl acetate: A compound with a similar ester group but different overall structure.
(E)-2-Methylbut-2-en-1-yl isobutyrate: Another ester with a similar alkyne group but different substituents.
Uniqueness
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate is unique due to the presence of both alkyne and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
601465-71-8 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
methyl 4-(2-methylbut-2-enoxy)but-2-ynoate |
InChI |
InChI=1S/C10H14O3/c1-4-9(2)8-13-7-5-6-10(11)12-3/h4H,7-8H2,1-3H3 |
Clé InChI |
KTSCPLIHQFZJIM-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)COCC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



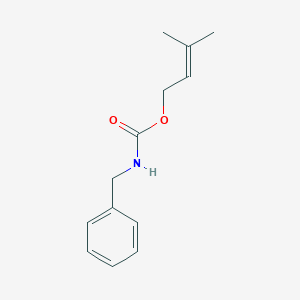
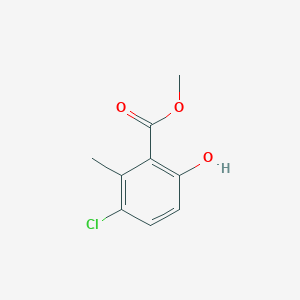
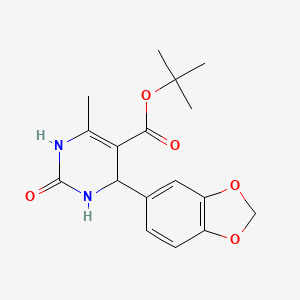
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)

![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

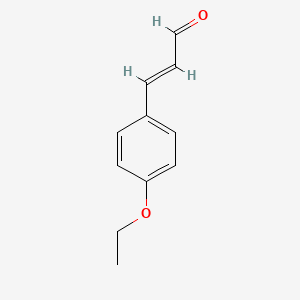
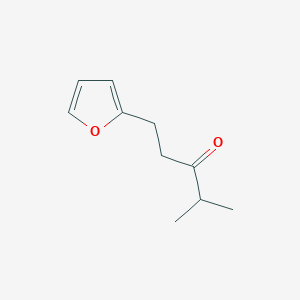
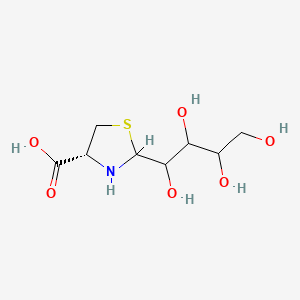

![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
